molecular formula C12H12F3NO4 B2598989 2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid CAS No. 199340-78-8

2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid

Cat. No.: B2598989
CAS No.: 199340-78-8
M. Wt: 291.226
InChI Key: KZKTUYPKXNOMKO-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxycarbonyl group, a trifluoroethyl group, and an aminoacetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid typically involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The trifluoroethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the aminoacetic acid moiety, which can be achieved through various methods, including the use of glycine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, while the trifluoroethyl group can enhance the compound’s stability and reactivity. The aminoacetic acid moiety allows for interactions with enzymes and other proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((Benzyloxy)carbonyl)amino)acetic acid
  • 2-(((Benzyloxy)carbonyl)(methyl)amino)acetic acid
  • 2-(((Benzyloxy)carbonyl)(ethyl)amino)acetic acid

Uniqueness

2-(((Benzyloxy)carbonyl)(2,2,2-trifluoroethyl)amino)acetic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

2-[phenylmethoxycarbonyl(2,2,2-trifluoroethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4/c13-12(14,15)8-16(6-10(17)18)11(19)20-7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKTUYPKXNOMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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